Cas no 68406-26-8 (ginsenoside rb3)

Ginsenoside Rb3 is a steroidal saponin compound derived from Panax ginseng, belonging to the protopanaxadiol (PPD) group of ginsenosides. It exhibits notable pharmacological properties, including anti-inflammatory, antioxidant, and cardioprotective effects. Research suggests that Rb3 may modulate cellular signaling pathways, such as NF-κB and MAPK, contributing to its potential therapeutic applications in cardiovascular and neurodegenerative diseases. Its molecular structure, featuring a sugar moiety at the C-3 and C-20 positions, influences its bioavailability and biological activity. Ginsenoside Rb3 is of interest in pharmaceutical and nutraceutical research due to its ability to enhance endothelial function and mitigate oxidative stress. Standardized extraction ensures consistent purity for experimental and clinical studies.
ginsenoside rb3 structure
ginsenoside rb3 structure
Product Name:ginsenoside rb3
CAS No:68406-26-8
MF:C53H90O22
MW:1079.26851987839
MDL:MFCD10566396
CID:58779
PubChem ID:329756253
Update Time:2025-06-30

ginsenoside rb3 Chemical and Physical Properties

Names and Identifiers

    • ginsenoside rb3
    • GINSENOSIDE Rb3(P) PrintBack
    • Ginsenoside-Rb3
    • Gypenoside IV
    • (20S)-3
    • 3-epicabraleahydroxylactone
    • A,20S)-3-(Acetyloxy)pregn-5-ene-20-carboxaldehyde
    • A-Acetoxy-22,23-dinorchol-5-en-24-al
    • A-Acetoxybisnor-5-cholen-22-al
    • A-Acetoxypregn-5-ene-20-carboxaldehyde
    • ginsenoside-RB2
    • (3β,12β)-3-[(2-O-β-D-Glucopyranosyl-β-D-glucopyranosyl)oxy]-12-hydroxydammar-24-en-20-yl 6-O-β-D-xylopyranosyl-β-D-glucopyranoside
    • Dammarane,b-D-glucopyranoside deriv.
    • Q27146709
    • HY-N0041
    • s9208
    • .BETA.-D-GLUCOPYRANOSIDE, (3.BETA.,12.BETA.)-3-((2-O-.BETA.-D-GLUCOPYRANOSYL-.BETA.-D-GLUCOPYRANOSYL)OXY)-12-HYDROXYDAMMAR-24-EN-20-YL 6-O-.BETA.-D-XYLOPYRANOSYL-
    • UNII-W6V49A8FJQ
    • W6V49A8FJQ
    • NCGC00485982-01
    • CCG-270634
    • 1ST15593
    • 3beta-[beta-D-glucopyranosyl-(1->2)-beta-D glucopyranosyloxy]-20-[beta-D-xylopyranosyl-(1->2)-beta-D glucopyranosyloxy]dammar-24-en-12beta-ol
    • BDBM50317540
    • Ginsenoside Rb3, analytical standard
    • CHEBI:77153
    • AKOS037514669
    • 68406-26-8
    • MFCD10566396
    • (3beta,12beta)-20-{[6-O-(beta-D-xylopyranosyl)-beta-D-glucopyranosyl]oxy}-12-hydroxydammar-24-en-3-yl 2-O-beta-D-glucopyranosyl-beta-D-glucopyranoside
    • CHEMBL507688
    • DTXSID601317092
    • CS-3831
    • alpha-D-Glucopyranoside, (3-beta,12-beta)-3-((2-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy)-12-hydroxydammar-24-en-20-yl 6-O-beta-D-xylopyranosyl-
    • BETA-D-GLUCOPYRANOSIDE, (3BETA,12BETA)-3-((2-O-BETA-D-GLUCOPYRANOSYL-BETA-D-GLUCOPYRANOSYL)OXY)-12-HYDROXYDAMMAR-24-EN-20-YL 6-O-BETA-D-XYLOPYRANOSYL-
    • ss-D-Glucopyranoside, (3ss,12ss)-3-[(2-O-ss-D-glucopyranosyl-ss-D-glucopyranosyl)oxy]-12-hydroxydammar-24-en-20-yl 6-O-ss-D-xylopyranosyl-; Dammarane, ss-D-glucopyranoside deriv.; (3ss,12ss)-3-[(2-O-ss-D-Glucopyranosyl-ss-D-glucopyranosyl)oxy]-12-hydroxydammar-24-en-20-yl 6-O-ss-D-xylopyranosyl-ss-D-glucopyranoside; Ginsenoside Rb3; Gypenoside IV
    • (3beta,12beta)-20-((6-O-(beta-D-xylopyranosyl)-beta-D-glucopyranosyl)oxy)-12-hydroxydammar-24-en-3-yl 2-O-beta-D-glucopyranosyl-beta-D-glucopyranoside
    • 3beta-(beta-D-glucopyranosyl-(1->2)-beta-D glucopyranosyloxy)-20-(beta-D-xylopyranosyl-(1->2)-beta-D glucopyranosyloxy)dammar-24-en-12beta-ol
    • GinsenosideRb3
    • MDL: MFCD10566396
    • Inchi: 1S/C53H90O22/c1-23(2)10-9-14-53(8,75-47-43(67)39(63)37(61)29(72-47)22-69-45-41(65)34(58)26(57)21-68-45)24-11-16-52(7)33(24)25(56)18-31-50(5)15-13-32(49(3,4)30(50)12-17-51(31,52)6)73-48-44(40(64)36(60)28(20-55)71-48)74-46-42(66)38(62)35(59)27(19-54)70-46/h10,24-48,54-67H,9,11-22H2,1-8H3/t24-,25+,26+,27+,28+,29+,30-,31+,32-,33-,34-,35+,36+,37+,38-,39-,40-,41+,42+,43+,44+,45-,46-,47-,48-,50-,51+,52+,53-/m0/s1
    • InChI Key: NODILNFGTFIURN-USYOXQFSSA-N
    • SMILES: O[C@@H]1C[C@@H]2[C@@]3(C)CC[C@@H](C(C)(C)[C@@H]3CC[C@@]2(C)[C@]2(C)CC[C@H]([C@](C)(CC/C=C(\C)/C)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](CO[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)O3)O)O)O)[C@H]21)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O

Computed Properties

  • Exact Mass: 1078.59000
  • Monoisotopic Mass: 1078.592375
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 14
  • Hydrogen Bond Acceptor Count: 22
  • Heavy Atom Count: 75
  • Rotatable Bond Count: 15
  • Complexity: 1920
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 23
  • Undefined Atom Stereocenter Count : 6
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.4
  • Topological Polar Surface Area: 357

Experimental Properties

  • Color/Form: Powder
  • Density: 1.42
  • Melting Point: 193~195℃
  • Boiling Point: 1125.1℃/760mmHg
  • Flash Point: 634.2 °C
  • Refractive Index: 1.621
  • PSA: 357.06000
  • LogP: -1.56350
  • Solubility:

ginsenoside rb3 Security Information

  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P280-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Safety Instruction: 24/25
  • RTECS:LZ5857000
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

ginsenoside rb3 Customs Data

  • HS CODE:29389090

ginsenoside rb3 Pricemore >>

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ginsenoside rb3 Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:68406-26-8)Ginsenoside Rb3
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(CAS:68406-26-8)ginsenoside rb3
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Price ($):174.0/266.0/623.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:68406-26-8)Ginsenoside Rb3
LE10220
Purity:99%
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Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:68406-26-8)GinsenosideRb3
CRN0666
Purity:≥98%
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Price ($):Inquiry
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